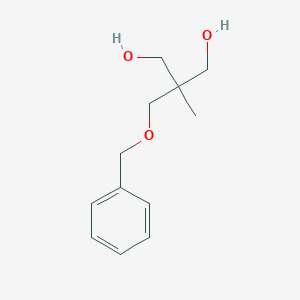
2-Benzyloxymethyl-2-methyl-1,3-propanediol
Cat. No. B8574439
M. Wt: 210.27 g/mol
InChI Key: KOQGIHZSLVPISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05808108
Procedure details


A 2 L 3-neck, round-bottom flask, equipped with a reflux condenser, a thermometer, and magnetic stir bar, was charged with 2-isopropyl-5-benzyloxymethyl-5-methyl-1,3-dioxane (48.5 g, 0.183 mol), IN HCI (330 mL), and methanol (600 mL). The mixture was heated to reflux for 3 h, then neutralized with 1N NaOH (~330 mL). The mixture was extracted with CH2Cl2 (600 mL), and the organic layer was separated. The aqueous layer was extracted with 250 mL of CH2 Cl2. The combined organic layer was washed with brine (300 ML), and dried over MgSO4. After removing MgSO4, the solution was concentrated using a rotary evaporator under reduced pressure. The residual oily mixture was purified by column chromatography. It was applied to a column of Silica gel and eluted with 5:1 and 2:3 Hexanes:EtOAc to give 12.5 g of white crystals after removing solvent and drying in vacuo (33% of theory). m.p. (DSC): 54.5° C.; IR (neat): 3280, 2930, 2860, 2840, 1448, 1403, 1354, 1296, 1200, 1150, 1108, 1050, 1021, 990, 962, 892, 727, 688 cm-1 ; 1H NMR (CDC13, 300 Mhz) δ0.84 (s, 3H), 2.92 (s, 2H), 3.45(s, 2H), 3.57 (d, 2H), 3.69 (d, 2H), 4.51 (s, 2H), 7.32 (m, 5H); 13C NMR (CDC13, 75 MHz) δ17.09, 40,77, 67.71, 73.56, 75.49, 127.47, 127.72, 128.43, 137.87.
Name
2-isopropyl-5-benzyloxymethyl-5-methyl-1,3-dioxane
Quantity
48.5 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
C(C1[O:9][CH2:8][C:7]([CH2:11][O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)([CH3:10])[CH2:6][O:5]1)(C)C.[OH-].[Na+]>CO>[CH2:13]([O:12][CH2:11][C:7]([CH3:10])([CH2:8][OH:9])[CH2:6][OH:5])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2|
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 2 L 3-neck, round-bottom flask, equipped with a reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 3 h
|
|
Duration
|
3 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with CH2Cl2 (600 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with 250 mL of CH2 Cl2
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layer was washed with brine (300 ML)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solution was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residual oily mixture was purified by column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with 5:1 and 2:3 Hexanes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OCC(CO)(CO)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 32.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
